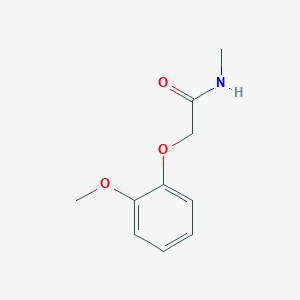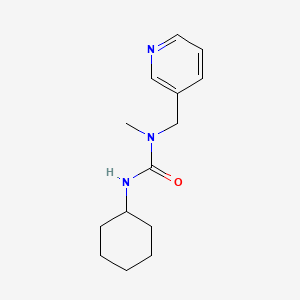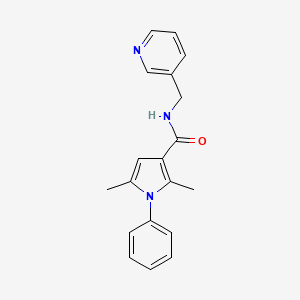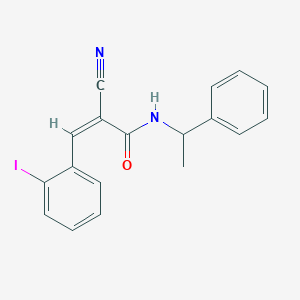
2-(2-methoxyphenoxy)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyphenoxy)-N-methylacetamide, commonly known as MPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. MPPA is a derivative of acetamide and has a molecular formula of C11H13NO3. In
Applications De Recherche Scientifique
MPPA has been investigated for its potential applications in drug discovery and medicinal chemistry. One study found that MPPA exhibited potent antitumor activity against breast cancer cells in vitro, indicating its potential as a lead compound for the development of anticancer drugs. Another study showed that MPPA had antimicrobial activity against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
Mécanisme D'action
The mechanism of action of MPPA is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in cell growth and proliferation. MPPA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and physiological effects:
MPPA has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. MPPA has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, MPPA has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of MPPA is its relatively simple synthesis method, which makes it easy to obtain in the laboratory. MPPA is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, one limitation of MPPA is its low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several possible future directions for research on MPPA. One area of interest is the development of MPPA-based drugs for the treatment of cancer and other diseases. Another potential direction is the investigation of the mechanism of action of MPPA, which could provide insights into its potential therapeutic applications. Finally, further studies on the pharmacokinetics and toxicity of MPPA are needed to evaluate its safety and efficacy as a potential drug candidate.
Conclusion:
In conclusion, 2-(2-methoxyphenoxy)-N-methylacetamide, or MPPA, is a chemical compound with potential applications in drug discovery and medicinal chemistry. Its synthesis method is relatively simple, and it has been shown to have potent antitumor and antimicrobial activity. MPPA's mechanism of action involves the inhibition of certain enzymes or proteins, and it has several biochemical and physiological effects. While MPPA has some limitations, its potential as a lead compound for drug development and its future directions for research make it an interesting area of study for the scientific community.
Méthodes De Synthèse
The synthesis of MPPA involves the reaction of 2-hydroxyanisole and N-methylacetamide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions for several hours, and the product is purified by column chromatography to obtain pure MPPA. The yield of MPPA is typically around 60-70%.
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11-10(12)7-14-9-6-4-3-5-8(9)13-2/h3-6H,7H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGWPTXYJFQCMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7564720.png)

![1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B7564726.png)
![6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564728.png)
![2-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-N-ethylacetamide](/img/structure/B7564729.png)

![1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7564738.png)



![(4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7564769.png)
![N-[1-(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7564779.png)
![N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7564798.png)